

# Urolithin E structure and chemical properties

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## Compound of Interest

Compound Name: Urolithin E

Cat. No.: B1478475

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## Urolithin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Urolithin E** is a significant gut microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid, found in abundance in pomegranates, berries, and nuts. As a member of the urolithin family, characterized by a dibenzo[b,d]pyran-6-one core structure, **Urolithin E** is a key intermediate in the metabolic pathway leading to the more commonly studied Urolithin A and B. Its unique tetrahydroxy substitution pattern suggests distinct chemical properties and biological activities that are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the structure, chemical properties, and known biological signaling pathways of **Urolithin E**, along with detailed experimental protocols for its study.

### Chemical Structure and Properties

**Urolithin E**, with the IUPAC name 3,4,8,10-tetrahydroxybenzo[c]chromen-6-one, is a tetrahydroxylated urolithin. Its chemical structure is characterized by a fused three-ring system with hydroxyl groups positioned at carbons 3, 4, 8, and 10. This specific arrangement of hydroxyl groups influences its polarity, solubility, and potential for biological interactions.

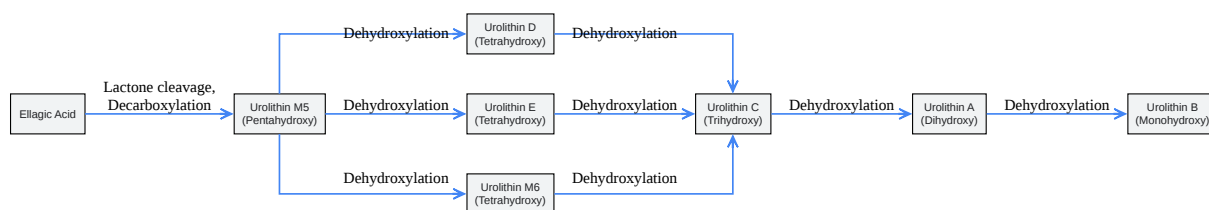
Table 1: Chemical and Physical Properties of **Urolithin E** and Related Compounds

Property	Urolithin E (Predicted/Inferred)	Urolithin A (Reference)
Molecular Formula	C <sub>13</sub> H <sub>8</sub> O <sub>6</sub>	C <sub>13</sub> H <sub>8</sub> O <sub>4</sub>
Molecular Weight	260.20 g/mol	228.20 g/mol
Melting Point	Data not available	340-345 °C (predicted)[1]
Boiling Point	Data not available	527.9 ± 43.0 °C (predicted)[1]
Water Solubility	Slightly soluble (inferred)	Slightly soluble[2]
Solubility in Organic Solvents	Soluble in DMSO, Methanol (inferred)	DMSO: 50 mg/mL, Ethanol: Soluble[2]
pKa	Data not available	8.0 (predicted)[3]

Note: Due to the limited availability of experimental data for **Urolithin E**, some properties are inferred from its structure and data from the closely related Urolithin A.

## Biosynthesis and Metabolism

**Urolithin E** is not directly consumed in the diet but is formed in the colon through the metabolic action of gut microbiota on ellagic acid. The transformation of ellagic acid into various urolithins is a multi-step process involving lactone ring cleavage, decarboxylation, and sequential dehydroxylation. **Urolithin E** is a key intermediate in this pathway.



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Caption: Metabolic pathway of ellagic acid to urolithins by gut microbiota.

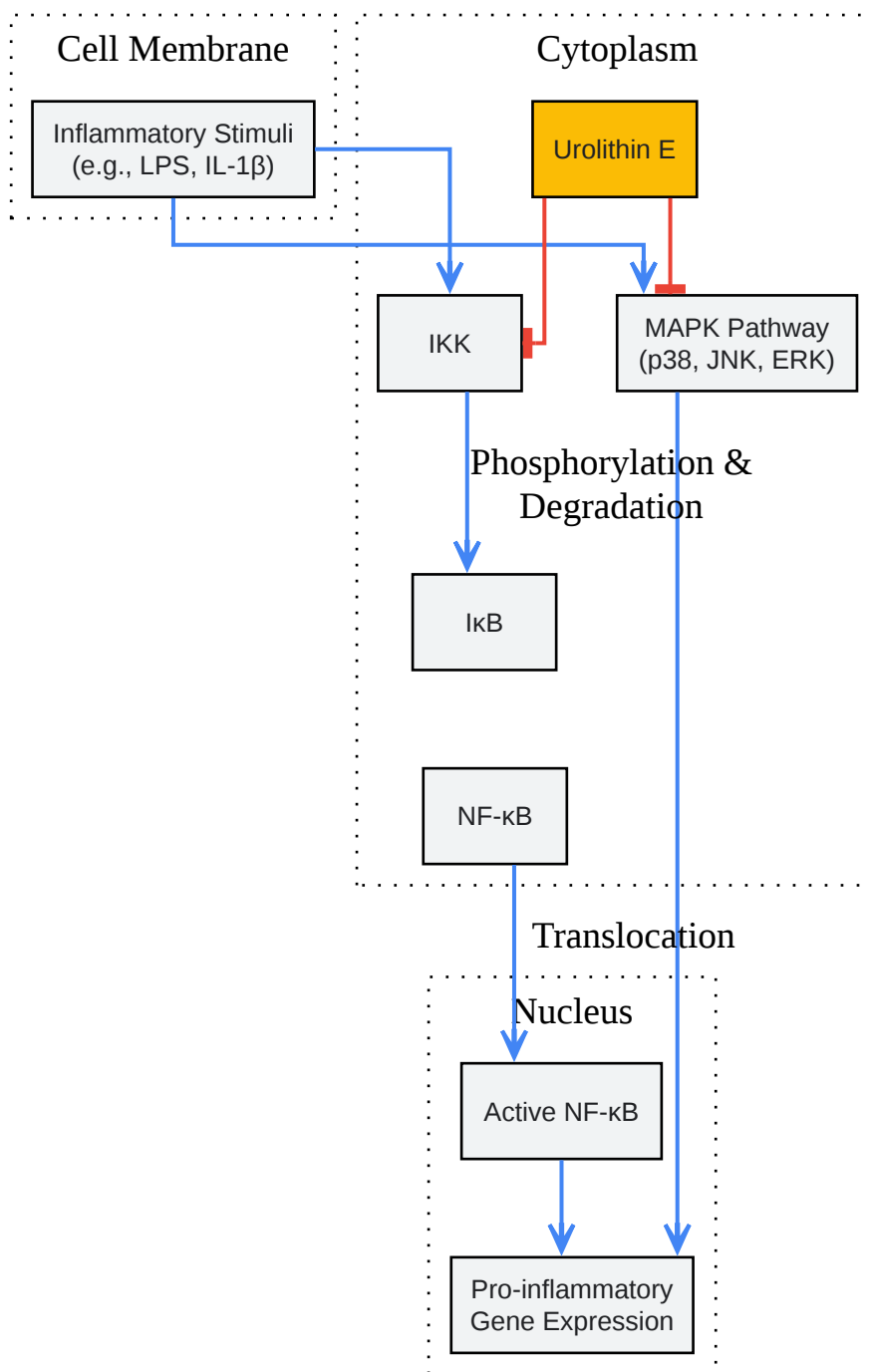
## Biological Activities and Signaling Pathways

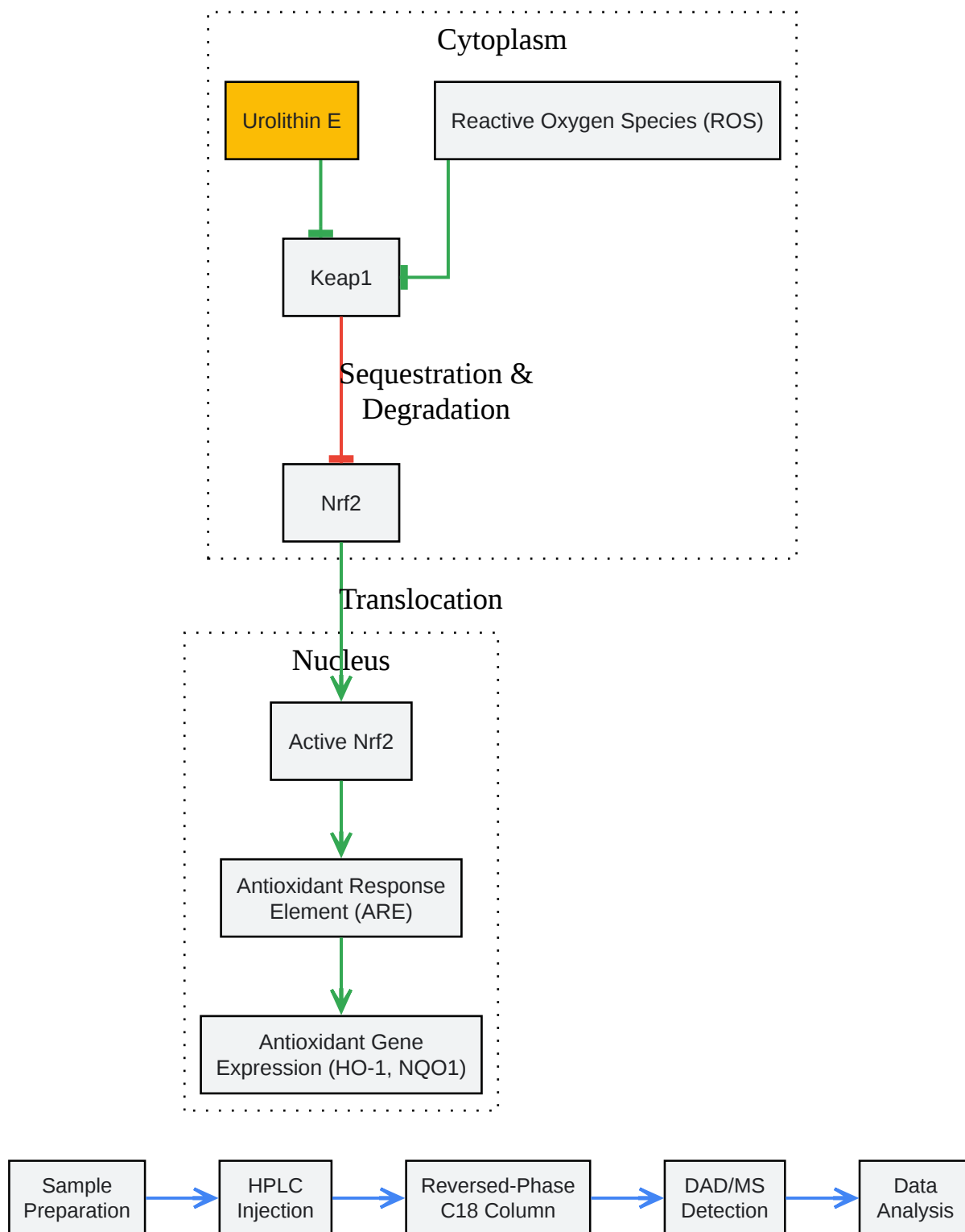
While research on **Urolithin E** is still emerging, the biological activities of the broader urolithin family, particularly Urolithin A and B, have been extensively studied. These compounds are known to possess potent anti-inflammatory and antioxidant properties. It is highly probable that **Urolithin E** shares these activities, potentially with unique potency or specificity due to its distinct hydroxylation pattern.

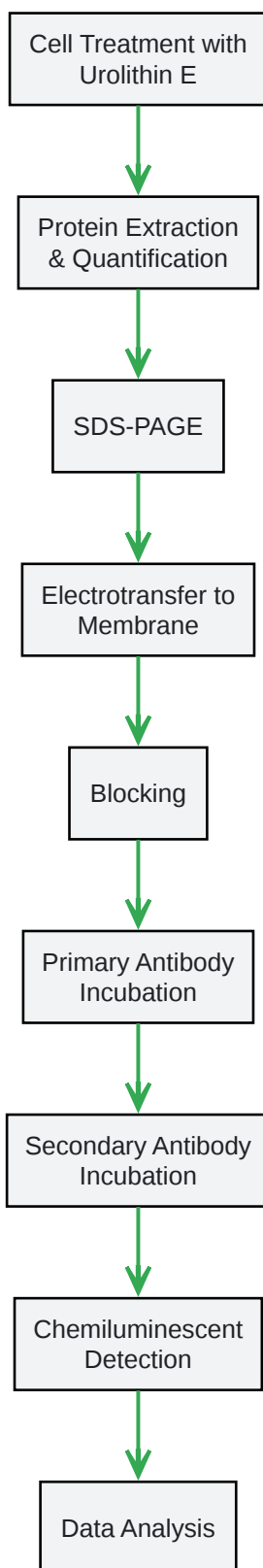
### Anti-inflammatory Effects: Modulation of NF- $\kappa$ B and MAPK Pathways

Chronic inflammation is a key driver of many diseases. Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

- **NF- $\kappa$ B Pathway:** NF- $\kappa$ B is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In their inactive state, NF- $\kappa$ B proteins are sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate gene transcription. Studies on Urolithin A and B have demonstrated their ability to inhibit NF- $\kappa$ B activation by preventing I $\kappa$ B $\alpha$  phosphorylation and degradation, thereby suppressing the production of pro-inflammatory cytokines.[4][5]
- **MAPK Pathway:** The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammation. Urolithins have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent. For instance, Urolithin A has been reported to inhibit the phosphorylation of p38 and JNK in certain inflammatory models.[4]







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